molecular formula C20H19N3O3S B6541932 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(methylsulfanyl)phenyl]acetamide CAS No. 1058437-70-9

2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No. B6541932
CAS RN: 1058437-70-9
M. Wt: 381.4 g/mol
InChI Key: IWZWEUBAHRCMHL-UHFFFAOYSA-N
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Description

This compound is a derivative of phenoxy acetamide . Phenoxy acetamides and their derivatives have been studied for their pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds often involves various chemical techniques and computational chemistry applications . The exact synthesis process for this specific compound is not available in the retrieved information.


Molecular Structure Analysis

The molecular structure of similar compounds is often studied in terms of molecular interactions with triggered functional groups or specific physicochemical properties . The exact molecular structure of this specific compound is not available in the retrieved information.


Chemical Reactions Analysis

Phenoxy acetamides and their derivatives can undergo various chemical reactions . The exact chemical reactions involving this specific compound are not available in the retrieved information.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely . The exact physical and chemical properties of this specific compound are not available in the retrieved information.

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with biological systems . The exact mechanism of action for this specific compound is not available in the retrieved information.

Safety and Hazards

Similar compounds can have various safety and hazard profiles . The exact safety and hazards associated with this specific compound are not available in the retrieved information.

Future Directions

The future directions for research on similar compounds often involve designing and developing new pharmaceutical compounds . The exact future directions for research on this specific compound are not available in the retrieved information.

properties

IUPAC Name

2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-26-15-9-7-14(8-10-15)17-11-20(25)23(13-21-17)12-19(24)22-16-5-3-4-6-18(16)27-2/h3-11,13H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZWEUBAHRCMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(methylthio)phenyl)acetamide

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